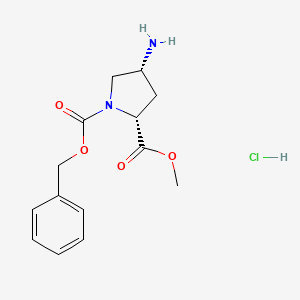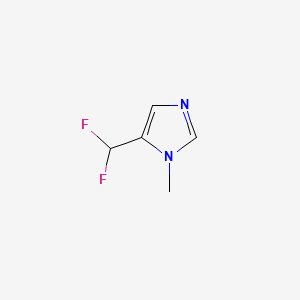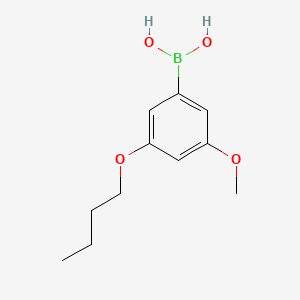
(3-Butoxy-5-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Butoxy-5-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO4 . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(3-Butoxy-5-methoxyphenyl)boronic acid” is represented by the formula C11H17BO4 . This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms.Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-5-methoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . Additionally, a study has reported the catalytic protodeboronation of pinacol boronic esters, which could potentially be applied to "(3-Butoxy-5-methoxyphenyl)boronic acid" .Physical And Chemical Properties Analysis
“(3-Butoxy-5-methoxyphenyl)boronic acid” is a solid substance . It has a molecular weight of 224.06 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Formation
The study of boronic acids, including (3-Butoxy-5-methoxyphenyl)boronic acid, has yielded significant insights into their role in chemical synthesis and compound formation. For instance, research on tetraarylpentaborates, generated from the reaction of various arylboronic acids with aryloxorhodium complexes, demonstrates the potential of boronic acids in creating complex chemical structures. These studies reveal the formation of new cationic rhodium complexes and the hydrolysis process leading to diverse outcomes, highlighting the versatile nature of boronic acids in chemical reactions (Nishihara, Nara, & Osakada, 2002).
Photophysical Properties
Investigations into the photophysical properties of boronic acid derivatives have provided valuable information on their behavior in different environments. A study on fluorescence quenching of boronic acid derivatives by aniline in alcohols reveals the complex interactions between these compounds and their solvents, offering insights into their potential applications in sensing and molecular recognition. Such research underscores the importance of understanding the fundamental properties of boronic acids to exploit their full potential in various scientific fields (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Carbohydrate Recognition
Boronic acids have shown promise in carbohydrate recognition, a field critical for medical diagnostics and biological research. Studies on 3-methoxycarbonyl-5-nitrophenyl boronic acid, for example, have demonstrated its ability to bind to diols and fructose with high affinity. This work suggests that appropriately functionalized boronic acids could play a significant role in the selective recognition of carbohydrates, potentially leading to advances in biosensing and glycomics (Mulla, Agard, & Basu, 2004).
Organic Material Synthesis
The application of boronic acids extends into the synthesis of organic materials and natural products. Research into the synthesis of vulpinic acids from 3-aryltetronic acids, using (4-methoxyphenyl)tetronic acid as a precursor, illustrates the utility of boronic acids in creating complex organic molecules. This approach has enabled the efficient synthesis of several mushroom and lichen pigments, showcasing the versatility of boronic acids in organic synthesis and their potential in producing a wide range of natural and synthetic compounds (Mallinger, Le Gall, & Mioskowski, 2009).
Propiedades
IUPAC Name |
(3-butoxy-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIZYPDUQVAPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681722 |
Source


|
| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-methoxyphenyl)boronic acid | |
CAS RN |
1256355-15-3 |
Source


|
| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

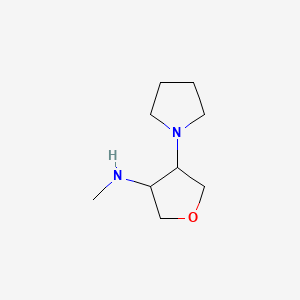
![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
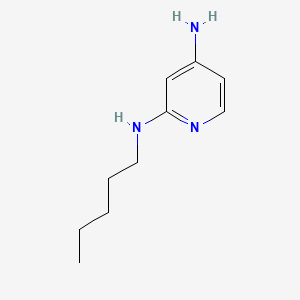
![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)
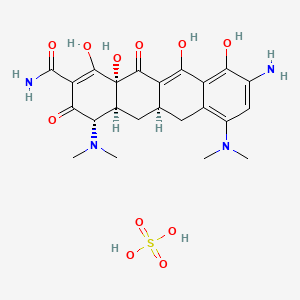
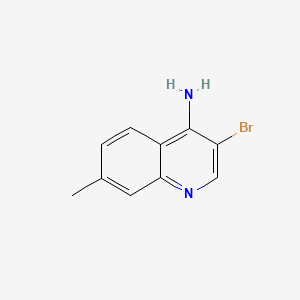
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
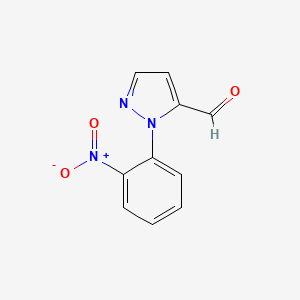
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
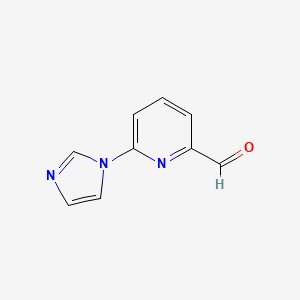
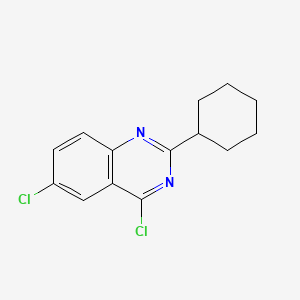
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
